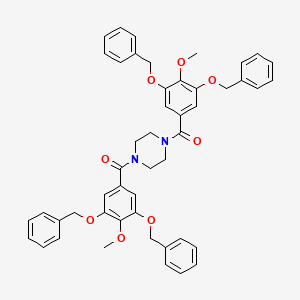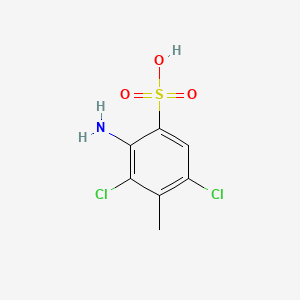![molecular formula C42H29BrSi B13943127 2-[3-bromo-5-(triphenylsilyl)phenyl]-Triphenylene](/img/structure/B13943127.png)
2-[3-bromo-5-(triphenylsilyl)phenyl]-Triphenylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-bromo-5-(triphenylsilyl)phenyl]-Triphenylene is an organic compound with the chemical formula C42H29BrSi and a molecular weight of 641.67 g/mol . This compound is a derivative of triphenylene, a polycyclic aromatic hydrocarbon, and features a bromine atom and a triphenylsilyl group attached to the phenyl ring . The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-bromo-5-(triphenylsilyl)phenyl]-Triphenylene typically involves multiple steps, starting with the preparation of the triphenylene core. The bromination of triphenylene is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide . The resulting bromo-triphenylene is then subjected to a palladium-catalyzed cross-coupling reaction with a triphenylsilyl reagent, such as triphenylsilyl chloride, under an inert atmosphere . The reaction conditions often include the use of a base like potassium carbonate and a solvent such as toluene or dimethylformamide (DMF) .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
2-[3-bromo-5-(triphenylsilyl)phenyl]-Triphenylene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or the triphenylsilyl group.
Coupling Reactions: The compound can be involved in cross-coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted triphenylene derivatives .
科学研究应用
2-[3-bromo-5-(triphenylsilyl)phenyl]-Triphenylene has several scientific research applications:
作用机制
The mechanism of action of 2-[3-bromo-5-(triphenylsilyl)phenyl]-Triphenylene involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and affecting cellular processes . The triphenylsilyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
相似化合物的比较
Similar Compounds
Triphenylene: The parent compound, lacking the bromine and triphenylsilyl substituents.
2-bromo-Triphenylene: A simpler derivative with only a bromine atom attached to the triphenylene core.
2-(triphenylsilyl)phenyl-Triphenylene: A derivative with only the triphenylsilyl group attached.
Uniqueness
2-[3-bromo-5-(triphenylsilyl)phenyl]-Triphenylene is unique due to the presence of both the bromine atom and the triphenylsilyl group, which can significantly influence its chemical reactivity and physical properties . This dual substitution pattern allows for a broader range of chemical modifications and applications compared to its simpler analogs .
属性
分子式 |
C42H29BrSi |
|---|---|
分子量 |
641.7 g/mol |
IUPAC 名称 |
(3-bromo-5-triphenylen-2-ylphenyl)-triphenylsilane |
InChI |
InChI=1S/C42H29BrSi/c43-32-26-31(30-24-25-41-39-22-11-10-20-37(39)38-21-12-13-23-40(38)42(41)28-30)27-36(29-32)44(33-14-4-1-5-15-33,34-16-6-2-7-17-34)35-18-8-3-9-19-35/h1-29H |
InChI 键 |
RQSIIZDWRNDICY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC(=CC(=C4)C5=CC6=C(C=C5)C7=CC=CC=C7C8=CC=CC=C86)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![11,12-dimethoxyquinoxalino[2,3-f][1,10]phenanthroline](/img/structure/B13943067.png)






![1-(3-Ethyltricyclo[3.3.1.1~3,7~]decan-1-yl)ethan-1-amine](/img/structure/B13943096.png)


